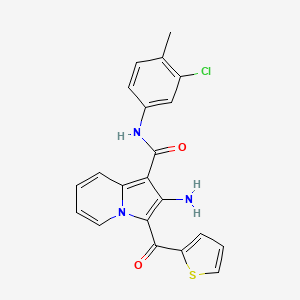![molecular formula C15H13ClN2O2 B2930911 N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide CAS No. 2393811-31-7](/img/structure/B2930911.png)
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of pyridine derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide is complex and involves the modulation of several neurotransmitter systems. This compound has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels has been associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to modulate the activity of several neurotransmitter systems, including the GABAergic and glutamatergic systems. These effects have been associated with the antidepressant and anxiolytic effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has several advantages for lab experiments. This compound has been extensively studied and has been shown to exhibit potent activity against several targets. It is also relatively easy to synthesize and has been optimized to provide high yields. However, there are also limitations to using this compound in lab experiments. It has been shown to exhibit some toxicity in vitro, and its effects in vivo are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the opioid and cannabinoid systems. Another potential direction is the development of more selective compounds that target specific neurotransmitter systems. Additionally, the potential use of this compound in the treatment of addiction warrants further investigation. Overall, the study of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide holds promise for the development of new pharmacological treatments for a wide range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide involves the reaction of 2-chlorobenzylamine with 3-acetyl-6-bromo-2-pyridinone in the presence of a base. The resulting product is then treated with propargyl bromide to form the final compound. This synthesis method has been optimized to provide high yields of the compound and has been used in several studies.
Aplicaciones Científicas De Investigación
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been extensively studied for its potential pharmacological applications. It has been shown to exhibit potent activity against several targets, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This compound has been investigated for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-14(19)17-12-7-8-15(20)18(10-12)9-11-5-3-4-6-13(11)16/h2-8,10H,1,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQIFOHQVFBHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(C(=O)C=C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

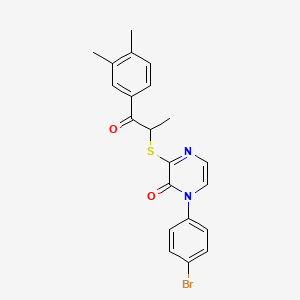
![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)
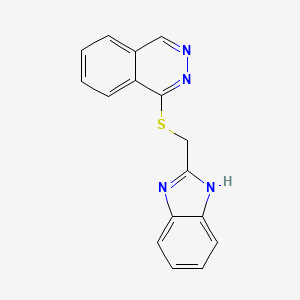
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)
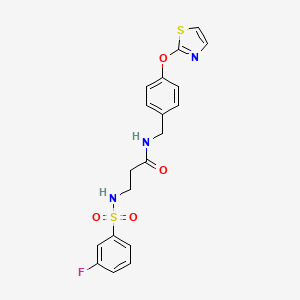

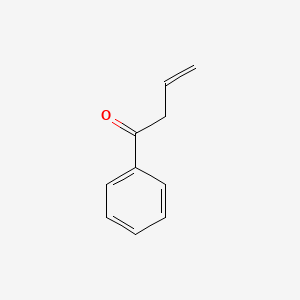


![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)
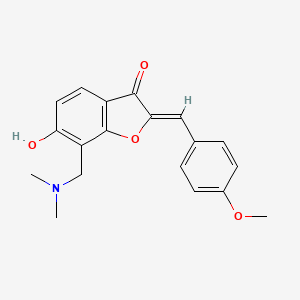
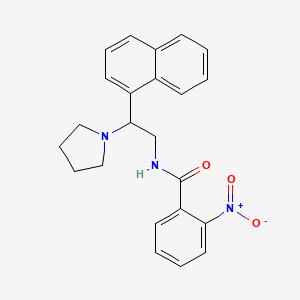
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)
